molecular formula C14H17ClN2O3S B2502998 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034333-93-0

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2502998
CAS No.: 2034333-93-0
M. Wt: 328.81
InChI Key: ZRXVIXNSGWLDFF-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use by the scientific community. This compound is of significant interest in medicinal chemistry and drug discovery, primarily due to the well-established pharmacological profile of the benzenesulfonamide moiety. Benzenesulfonamides are extensively investigated as potent inhibitors of carbonic anhydrase (CA) enzymes . The overexpression of specific CA isoforms, such as hCA IX and XII, is recognized as a hypoxia marker with poor prognosis in certain cancers, making them attractive targets for anticancer agents . Researchers are exploring novel sulfonamide derivatives like this one for their potential as selective inhibitors of these cancer-associated enzymes. The molecular structure of this reagent features a 3-chloro-2-methylphenyl group linked to a 3-(3-methylisoxazol-5-yl)propyl tail via a sulfonamide bridge. This design incorporates key features common in modern CA inhibitor design: a zinc-binding group (the sulfonamide) and a variable "tail" moiety intended to influence selectivity and potency . The isoxazole ring is a privileged structure in medicinal chemistry, often used to improve metabolic stability and binding affinity. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this chemical to explore its potential biochemical activities, mechanism of action, and selectivity profiles in various disease models.

Properties

IUPAC Name

3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVIXNSGWLDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with an appropriate β-keto ester, followed by cyclization.

    Attachment of the propyl chain: The isoxazole derivative is then reacted with a suitable propyl halide under basic conditions to introduce the propyl group.

    Sulfonamide formation: The final step involves the reaction of the substituted isoxazole with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the isoxazole ring or the sulfonamide group.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The isoxazole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide and related benzenesulfonamide derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Melting Point (°C) Notable Applications/Findings Reference
Target Compound C₁₅H₁₈ClN₂O₃S 342.8 (estimated) 3-Cl, 2-Me benzene; 3-Me-isoxazol-5-yl propyl linker Not reported Hypothesized enzyme modulation
N-(3-(7-Chloroquinolin-4-ylamino)propyl)-3-nitrobenzenesulfonamide (30) C₁₉H₁₈ClN₄O₄S 449.9 3-NO₂ benzene; 7-Cl-quinoline linker Not reported Antibacterial activity (73% yield)
4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide (35) C₁₉H₁₈ClF₃N₃O₂S 456.9 4-Cl benzene; 7-CF₃-quinoline linker Not reported Antimalarial candidate (65% yield)
4-Fluoro-N-(3-((4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide (25i) C₂₆H₂₃FN₆O₃S 542.6 4-F benzene; imidazo[2,1-b]thiazole-pyrimidine core 76–77 Pan-RAF inhibitor (59% yield)
3-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide C₂₀H₂₁ClN₄O₃S 432.9 3-Cl, 2-Me benzene; cyclopropyl-triazolone linker Not reported Structural analog (no bioactivity data)
3-Acetyl-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide C₁₇H₁₆N₄O₅S 388.4 3-acetyl benzene; oxadiazole-isoxazole hybrid Not reported Synthetic intermediate (no bioactivity)

Key Comparative Insights:

Substituent Effects on Bioactivity: The target compound’s 3-methylisoxazole-propyl linker differentiates it from quinoline-linked analogs (e.g., compounds 30, 35 in ), which exhibit antibacterial or antimalarial activity. The isoxazole moiety may enhance metabolic stability compared to labile groups like nitro (compound 30) or trifluoromethyl (compound 35) . Fluorine substitution (e.g., compound 25i in ) is associated with improved target binding in kinase inhibitors, whereas the target compound’s chlorine atom may confer distinct electronic effects or lipophilicity .

Heterocyclic Linkers: The target compound’s isoxazole-propyl linker contrasts with the imidazo[2,1-b]thiazole-pyrimidine core of compound 25i, which is critical for pan-RAF inhibition. This suggests divergent therapeutic targets .

Synthetic Feasibility :

  • Yields for analogs in (65–73%) and compound 25i (59%) indicate moderate synthetic accessibility. The target compound’s synthesis may face challenges due to the isoxazole ring’s sensitivity to reaction conditions .

Spectroscopic Data :

  • While the target compound’s spectral data are unavailable, analogs in (e.g., IR, $^1$H NMR) show characteristic sulfonamide S=O stretches (~1350 cm$^{-1}$) and aromatic proton resonances (δ 7.0–8.5 ppm), which are expected to align with the target’s structure .

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its biological targets, solubility, and stability. Comparative molecular docking with analogs (e.g., compound 25i’s RAF kinase binding) could reveal mechanistic insights .
  • Structural Optimization : Replacing the isoxazole with oxadiazole () or triazolone () moieties may modulate potency or selectivity .

Biological Activity

3-Chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and an isoxazole moiety. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₇ClN₂O₃S
  • Molecular Weight : 328.8 g/mol
  • CAS Number : 2034333-93-0

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (HT29) and lung adenocarcinoma (A549). The cytotoxic activity is often measured using the half-maximal cytotoxic concentration (CC₅₀) assay.

CompoundCell LineCC₅₀ (µM)Reference
3gHT2958.4
CisplatinHT2947.2
5-FUHT29381.2

In these studies, compounds similar to this compound were found to exhibit lower toxicity towards normal human dermal fibroblasts compared to standard chemotherapeutics like cisplatin and fluorouracil, indicating a potentially favorable therapeutic index.

Enzyme Inhibition

The compound's sulfonamide group suggests potential activity as a urease inhibitor. Sulfonamides are known for their role in inhibiting various enzymes, which can be crucial in treating conditions like infections or certain types of cancer. Research indicates that modifications in the isoxazole ring can enhance the inhibitory potency against target enzymes.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:

  • VEGFR-2 Inhibition : Similar compounds have been evaluated for their inhibitory effects on human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : In silico analyses indicate favorable binding interactions between the compound and target proteins involved in cancer progression.

Case Studies and Research Findings

  • Cytotoxicity Assays : A series of compounds were tested against various cancer cell lines using the MTT assay to evaluate their cytotoxic effects. The findings revealed that specific modifications in the structure significantly influenced their activity.
  • Structure–Activity Relationship (SAR) : Research on related compounds has established a correlation between structural features and biological activity, emphasizing the importance of functional groups in enhancing efficacy against cancer cells.

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